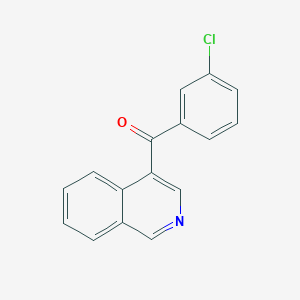

4-(3-Chlorobenzoyl)isoquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3-chlorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDYNPHWMFJYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269682 | |

| Record name | (3-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-78-0 | |

| Record name | (3-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chlorobenzoyl Isoquinoline

Classical Approaches in Isoquinoline (B145761) Synthesis

Traditional methods for constructing the isoquinoline core have long been the foundation of heterocyclic chemistry. These reactions, while sometimes requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.

Bischler–Napieralski Reactions and Modifications

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgjk-sci.comnrochemistry.com The reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org

For the synthesis of 4-(3-Chlorobenzoyl)isoquinoline, a suitable β-phenylethylamide precursor bearing a 3-chlorobenzoyl moiety would be required. The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The presence of electron-donating groups on the phenyl ring of the β-arylethylamide facilitates the cyclization, while electron-withdrawing groups can hinder it, often necessitating more forceful conditions. jk-sci.comnrochemistry.com

Two primary mechanisms have been proposed for the Bischler-Napieralski reaction. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more widely accepted nitrilium ion intermediate. wikipedia.orgnrochemistry.com The choice of solvent and dehydrating agent can influence the predominant mechanistic pathway. wikipedia.org A significant side reaction can be the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. jk-sci.com This can sometimes be mitigated by using nitriles as solvents or by employing reagents like oxalyl chloride to generate N-acyliminium intermediates. jk-sci.com

Modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its scope. For instance, using trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429) allows for the reaction to proceed under milder conditions. nih.gov Another modification involves the use of triphenyl phosphite-bromine for a Bischler-Napieralski-type cyclization. organic-chemistry.org These adaptations can be particularly useful for substrates that are sensitive to the harsh conditions of the traditional reaction. nih.gov

| Reagent/Condition | Intermediate/Product | Notes |

| POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Classical conditions, often requires high temperatures. wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Trifluoromethanesulfonic anhydride, 2-chloropyridine | Isoquinoline/β-carboline | Milder conditions, suitable for sensitive substrates. nih.gov |

| Oxalyl chloride | N-acyliminium intermediate | Can suppress styrene side-product formation. jk-sci.com |

Pictet–Spengler Reactions and Modern Adaptations

The Pictet-Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinolines, which can then be oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org To synthesize a 4-substituted isoquinoline like this compound, a more complex starting material or a subsequent functionalization step would be necessary, as the classical Pictet-Spengler reaction typically yields 1-substituted products.

The reaction mechanism is considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org It begins with the formation of an iminium ion from the β-arylethylamine and the carbonyl compound, which then undergoes an intramolecular electrophilic attack on the aromatic ring. quimicaorganica.org The nucleophilicity of the aromatic ring is a key factor; electron-rich aromatic systems like indoles and pyrroles react under mild conditions, whereas less nucleophilic rings like phenyl groups require stronger acids and higher temperatures. wikipedia.org

Modern adaptations of the Pictet-Spengler reaction have focused on expanding its scope and improving its efficiency and selectivity. numberanalytics.com The use of Lewis acids and organocatalysts, such as chiral phosphoric acids, has been a significant development, allowing for asymmetric syntheses. numberanalytics.com Microwave irradiation and high-pressure conditions have also been employed to accelerate the reaction and increase yields. numberanalytics.com Furthermore, the Pictet-Spengler reaction has been integrated with other synthetic methods, like transition metal-catalyzed cross-coupling reactions, to construct more complex molecular architectures. numberanalytics.com

| Catalyst/Condition | Product Type | Key Features |

| Brønsted acids (e.g., HCl) | Tetrahydroisoquinoline | Traditional method. wikipedia.org |

| Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) | Tetrahydroisoquinoline | Improved yields and shorter reaction times. numberanalytics.com |

| Chiral phosphoric acids | Enantiomerically enriched tetrahydroisoquinolines | Enables asymmetric synthesis. numberanalytics.com |

| Microwave irradiation | Tetrahydroisoquinoline | Accelerated reaction rates and improved yields. numberanalytics.com |

Pomeranz–Fritsch Cyclizations

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. numberanalytics.comorganicreactions.orgwikipedia.org This method is particularly valuable for preparing isoquinolines with substitution patterns that are difficult to achieve with other classical methods. organicreactions.org To synthesize this compound, a benzaldehyde (B42025) derivative bearing the 3-chlorobenzoyl group at the appropriate position would be the logical starting point.

The reaction typically proceeds in two stages: the condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal (B89532) to form a Schiff base (benzalaminoacetal), followed by cyclization in the presence of a strong acid, such as sulfuric acid. numberanalytics.comorganicreactions.orgthermofisher.com The mechanism involves the formation of an electrophilic intermediate that undergoes intramolecular cyclization onto the aromatic ring, followed by dehydration to yield the aromatic isoquinoline. wikipedia.org

Several modifications of the Pomeranz-Fritsch reaction have been developed. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, providing a route to C1-substituted isoquinolines. thermofisher.comdrugfuture.com The Bobbitt modification involves hydrogenation of the intermediate benzalaminoacetal and subsequent acid-catalyzed cyclization to produce tetrahydroisoquinolines. thermofisher.comthermofisher.com While the yields of the Pomeranz-Fritsch reaction can be variable, its ability to control the substitution pattern on the isoquinoline nucleus makes it a powerful synthetic tool. organicreactions.org

| Modification | Starting Materials | Product |

| Standard Pomeranz-Fritsch | Aromatic aldehyde, aminoacetaldehyde dialkyl acetal | Isoquinoline numberanalytics.comorganicreactions.org |

| Schlittler-Müller | Substituted benzylamine, glyoxal hemiacetal | C1-substituted isoquinoline thermofisher.comdrugfuture.com |

| Bobbitt | Aromatic aldehyde, aminoacetaldehyde dialkyl acetal | Tetrahydroisoquinoline thermofisher.comthermofisher.com |

Transition Metal-Catalyzed Syntheses

In recent decades, transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of substituted isoquinolines. nih.gov These methods often allow for the convergent and regioselective construction of the isoquinoline core from readily available starting materials. nih.govrsc.org

One prominent strategy involves the palladium-catalyzed α-arylation of ketones. nih.gov This reaction can be used to couple an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl-like intermediate, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This approach is highly regioselective and tolerates a wide range of substituents, including those that are problematic in classical electrophilic aromatic substitution-based methods. rsc.org

The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct method for forming the isoquinoline ring itself, the Heck reaction can be instrumental in creating precursors for subsequent cyclization reactions. For instance, a Heck coupling could be used to introduce a vinyl group onto an appropriately substituted benzene (B151609) ring, which could then undergo a cyclization to form the isoquinoline skeleton. researchgate.net

| Reaction Type | Key Transformation | Relevance to this compound Synthesis |

| α-Arylation of Ketones | Forms a C-C bond between an aryl halide and a ketone enolate. | Can be used to construct a precursor that cyclizes to the isoquinoline core. nih.govrsc.org |

| Heck Reaction | Forms a C-C bond between an unsaturated halide and an alkene. | Can be used to synthesize a vinyl-substituted arene precursor for cyclization. wikipedia.orgresearchgate.net |

Silver-Catalyzed Cyclization Strategies

Silver catalysis has gained prominence in the synthesis of isoquinolines and other heterocyclic systems, often proceeding through radical or cycloisomerization pathways. researchgate.netnih.gov Silver salts are attractive catalysts due to their ready availability, low toxicity, and stability. researchgate.net

One notable silver-catalyzed approach is the cyclization of 2-alkynyl benzyl (B1604629) azides, which provides an efficient route to substituted isoquinolines in moderate to good yields and with considerable functional group tolerance. nih.gov Another strategy involves the silver-catalyzed reaction of 2-alkynylbenzaldehydes with isocyanoacetates, which proceeds under mild, aerobic conditions. organic-chemistry.org

Silver-catalyzed radical cascade cyclizations have also been developed. For example, reacting various 2-functionalized benzaldehydes with 1,3-dicarbonyl compounds in the presence of a silver nitrate/potassium persulfate system can lead to complex heterocyclic structures. acs.org Furthermore, silver-catalyzed cycloisomerization of imines derived from ortho-alkynylsalicylaldehydes can generate isoquinolinone intermediates. dntb.gov.ua These silver-catalyzed methods offer alternative and often milder routes to the isoquinoline core compared to traditional approaches.

| Reactants | Catalyst System | Product Type |

| 2-Alkynyl benzyl azides | Silver salt | Substituted isoquinoline nih.gov |

| 2-Alkynylbenzaldehydes and isocyanoacetates | Silver triflate | Substituted isoquinoline organic-chemistry.org |

| 2-Functionalized benzaldehydes and 1,3-dicarbonyl compounds | AgNO₃/K₂S₂O₈ | Heterocyclic systems acs.org |

| Imines from ortho-alkynylsalicylaldehydes | Silver catalyst | Isoquinolinones dntb.gov.ua |

Advanced Organic Synthesis Techniques

The pursuit of efficiency, sustainability, and novel reactivity has led to the development of advanced synthetic techniques. For the synthesis of this compound, methods involving photocatalysis, microwave assistance, and multicomponent reactions represent the cutting edge of organic chemistry.

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful and green tool for the acylation of N-heterocycles. researchgate.net These methods often proceed under mild, room-temperature conditions and avoid the need for harsh reagents or pre-functionalized starting materials. One prominent strategy involves the photocatalytic generation of acyl radicals, which are then trapped by the heterocycle. nih.gov

A notable process employs 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorption of blue light. nih.govresearchgate.netbohrium.com This radical-generating system operates without an external oxidant, leading to a unique hydroxyalkylation pathway instead of the classical oxidative Minisci-type reaction. researchgate.netbohrium.com For the synthesis of the target compound, a similar strategy could be envisioned where a 3-chlorobenzoyl radical is generated and subsequently attacks the electron-deficient isoquinoline ring. The reaction typically proceeds by protonating the isoquinoline to enhance its electrophilicity, directing the nucleophilic radical attack to the C1 or C4 position. researchgate.net

Another approach utilizes aroyl chlorides as the radical precursor, employing a photocatalyst to facilitate the generation of the corresponding aroyl radical for direct C-H aroylation of heteroarenes. researchgate.net These methods are lauded for their high functional group tolerance and excellent regioselectivity. researchgate.netnih.gov

Table 1: Examples of Photocatalytic C-H Functionalization of Isoquinolines

| Radical Precursor | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 4-Benzoyl-1,4-dihydropyridine | Blue LED, CH₃CN | Hydroxyalkylated Isoquinoline | 72% | researchgate.net |

| Aroyl Chlorides | Photocatalyst, Visible Light | Aroylated Heteroarene | High | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while frequently improving product yields. nih.govyoutube.com This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov

In the context of isoquinoline synthesis, microwave irradiation has been successfully applied to accelerate classical name reactions. For example, the Bischler-Napieralski and Pictet-Spengler reactions, key methods for constructing the isoquinoline core, can be performed efficiently under microwave conditions, allowing for the rapid generation of isoquinoline libraries. organic-chemistry.org Similarly, cross-coupling and cyclization reactions used to functionalize heterocyclic cores are often amenable to microwave enhancement. nih.govrsc.org

While a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the principles of MAOS are directly applicable. A potential synthetic route, such as a Suzuki or Stille coupling between a 4-halo-isoquinoline and a (3-chlorophenyl)boronic acid derivative or a Friedel-Crafts acylation, could be significantly accelerated using a dedicated microwave reactor, thereby offering a more sustainable and time-efficient alternative to conventional heating. nih.govresearchgate.net

Multicomponent Reactions (e.g., Ugi-based approaches)

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a complex product that incorporates structural features from each starting material. nih.govfrontiersin.org The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, bringing together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide intermediate. wikipedia.orgnih.gov

This strategy can be ingeniously adapted for the synthesis of heterocyclic scaffolds like isoquinoline through a two-step, Ugi/post-cyclization sequence. acs.orgunimi.it In this approach, the Ugi reaction is first used to assemble a precisely functionalized linear precursor. This intermediate is then subjected to a subsequent cyclization reaction, such as an intramolecular Heck, Pomeranz–Fritsch, or Schlittler–Müller reaction, to construct the isoquinoline ring system. wikipedia.orgacs.orgunimi.it

For the synthesis of this compound, one could envisage an Ugi reaction where 3-chlorobenzoic acid is used as the acid component. The resulting Ugi product would contain the required 3-chlorobenzoyl moiety, which could then be positioned appropriately during the subsequent metal-catalyzed or acid-catalyzed cyclization step to form the final C4-acylated isoquinoline architecture. This approach offers remarkable flexibility and efficiency, allowing for the rapid assembly of complex and diverse molecular libraries from simple building blocks. nih.govacs.org

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of this compound presents a significant challenge in terms of regioselectivity, while stereoselectivity is not a factor in the final aromatic product.

Stereoselectivity: The target molecule, this compound, is an achiral, planar aromatic compound. It lacks any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its direct synthesis.

Regioselectivity: Achieving functionalization exclusively at the C4 position of the isoquinoline ring is the critical regiochemical challenge. The isoquinoline nucleus has several non-equivalent positions susceptible to electrophilic or nucleophilic attack, most notably C1, C4, C5, and C8.

The outcome of the functionalization is highly dependent on the reaction mechanism:

Metal-Catalyzed C-H Functionalization: In these reactions, regioselectivity is often dictated by the catalyst and any directing groups present. For instance, palladium catalysis can be guided to favor C4 arylation of isoquinolones. acs.org The coordination of the metal to the nitrogen atom and the specific catalytic cycle (e.g., electrophilic palladation) are key to controlling which C-H bond is activated. acs.orgnih.gov

Minisci-type and Photocatalytic Radical Reactions: In acidic media, the isoquinoline nitrogen is protonated, creating a highly electron-deficient pyridinium-like ring. This electronic effect directs the attack of nucleophilic radicals preferentially to the C1 and C4 positions. researchgate.net Separating the resulting C1 and C4 isomers can be a challenge, although in many cases, one isomer may be favored based on steric and electronic factors.

Nucleophilic Arylation: Methods employing N-aminopyridinium salts (and by extension, isoquinolinium salts) as electrophiles have been developed for the highly regioselective C4-arylation of pyridines. researchgate.netnih.gov The reaction with electron-rich nucleophiles proceeds with exclusive C4 selectivity, providing a direct route to specifically substituted heterocycles. nih.gov

Directed ortho-Metalation (DoM): If the isoquinoline ring is constructed from a pre-functionalized benzene ring, DoM can be used to install substituents with high regiocontrol. For example, lithiation directed by a substituent on a phenethylamine (B48288) precursor can ensure the correct substitution pattern prior to cyclization into the isoquinoline core. mdpi.com

Ultimately, the choice of synthetic strategy is paramount in overcoming the challenge of regioselectivity to afford the desired this compound isomer.

Chemical Reactivity and Mechanistic Investigations of 4 3 Chlorobenzoyl Isoquinoline

Electrophilic and Nucleophilic Substitution Reactions

The isoquinoline (B145761) ring system possesses distinct regions of reactivity towards electrophiles and nucleophiles. Electrophilic aromatic substitution (SEAr) typically occurs on the more electron-rich benzene (B151609) ring, while nucleophilic attack is favored at the electron-deficient pyridine (B92270) ring. quora.comnih.govyoutube.comquimicaorganica.org

The introduction of the 3-chlorobenzoyl group at the 4-position, a strongly deactivating and meta-directing group in the context of electrophilic aromatic substitution on a simple benzene ring, is anticipated to have a profound influence on the reactivity of the isoquinoline core. This electron-withdrawing group will further decrease the electron density of the entire heterocyclic system, making electrophilic substitution reactions more challenging compared to unsubstituted isoquinoline.

In unsubstituted isoquinoline, electrophilic attack is favored at the C5 and C8 positions of the benzene ring. quora.comquimicaorganica.orgshahucollegelatur.org.in The presence of the 4-(3-chlorobenzoyl) group is expected to deactivate these positions towards electrophiles. However, the directing effect of the nitrogen atom in the isoquinoline ring still favors substitution on the benzene portion. Therefore, electrophilic substitution, if it occurs, would likely still be directed to the 5 and 8 positions, albeit at a much slower rate.

Conversely, the electron-withdrawing nature of the 4-(3-chlorobenzoyl) group is expected to activate the isoquinoline ring towards nucleophilic attack. In unsubstituted isoquinoline, nucleophilic substitution and addition are most common at the C1 position. quora.comnih.gov The presence of the electron-withdrawing group at C4 would further enhance the electrophilicity of the pyridine ring, potentially making C1 and C3 more susceptible to nucleophilic attack. The relative reactivity of these positions would depend on the specific nucleophile and reaction conditions. For instance, strong nucleophiles might add to the C1 position, followed by rearomatization if a suitable leaving group is present.

Redox Chemistry of the Isoquinoline Core and Benzoyl Moiety

The redox chemistry of 4-(3-chlorobenzoyl)isoquinoline involves both the isoquinoline nucleus and the benzoyl substituent. The isoquinoline core can undergo both reduction and oxidation, though oxidation is generally more difficult. youtube.com The presence of the electron-withdrawing 3-chlorobenzoyl group is expected to make the isoquinoline ring more resistant to oxidation and more susceptible to reduction.

Reduction of the isoquinoline ring system can lead to a variety of products, including dihydro- and tetrahydroisoquinolines. youtube.com The specific product obtained depends on the reducing agent and reaction conditions. The electron-withdrawing effect of the 4-substituent would likely facilitate the reduction of the pyridine portion of the isoquinoline ring.

The benzoyl moiety also possesses its own redox chemistry. The ketone group can be reduced to a secondary alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The relative ease of reduction of the ketone versus the isoquinoline ring would depend on the chosen reagent and reaction conditions. It is plausible that selective reduction of the ketone could be achieved under mild conditions.

Addition Reactions to the Isoquinoline Ring

Addition reactions to the isoquinoline ring, particularly to the C=N bond and the pyridine ring, are a known feature of its chemistry. Nucleophilic addition is most common at the C1 position. nih.gov The presence of the electron-withdrawing 4-(3-chlorobenzoyl) group is expected to enhance the electrophilicity of the C1 and C3 positions, making them more susceptible to the addition of nucleophiles.

A notable reaction is the potential for 1,2-addition across the C1=N2 bond. This can be followed by a rearomatization step. For example, organometallic reagents can add to the C1 position to form 1-substituted dihydroisoquinolines.

Furthermore, a strategy for the C-4 alkylation of isoquinolines has been described that proceeds through a temporary dearomatization of the isoquinoline ring. acs.orgnih.govharvard.edu This involves the addition of a nucleophile to the C1 position to form a 1,2-dihydroisoquinoline (B1215523) intermediate, which then allows for functionalization at the C4 position. While this has been demonstrated for alkylation, similar strategies could potentially be adapted for other addition reactions.

Reaction Mechanisms Elucidation

The elucidation of reaction mechanisms for a complex molecule like this compound involves a combination of kinetic studies, the characterization of intermediates, and computational modeling.

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates and how they are affected by changes in reactant concentrations, temperature, and catalysts. For electrophilic substitution on this compound, kinetic studies could quantify the deactivating effect of the 4-substituent by comparing its reaction rates to that of unsubstituted isoquinoline. acs.org Similarly, for nucleophilic substitution reactions, kinetic data would reveal the activating effect of the substituent and help to determine the rate-determining step of the reaction. For instance, kinetic isotope effect studies could be employed to probe whether C-H bond cleavage is involved in the rate-determining step of certain reactions. acs.org

Intermediate Characterization

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as NMR and IR spectroscopy can be used to identify transient species. In the context of electrophilic substitution, the Wheland intermediate, a resonance-stabilized carbocation, is a key intermediate. quimicaorganica.orglibretexts.org For nucleophilic aromatic substitution, Meisenheimer complexes, which are resonance-stabilized anionic adducts, are the characteristic intermediates. wikipedia.org Trapping experiments can also be employed to indirectly detect the presence of certain intermediates.

Computational Mechanistic Pathways

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. nih.gov Computational studies can be used to model the electronic structure of this compound and predict the most likely sites for electrophilic and nucleophilic attack. By calculating the energies of reactants, transition states, and products, computational models can map out the potential energy surface of a reaction and identify the most favorable mechanistic pathway. acs.org These studies can also provide insights into the structure of transient intermediates and transition states that may be difficult to observe experimentally. For this compound, computational analysis could clarify the directing effects of the substituent and rationalize observed regioselectivities in its reactions.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 4-(3-Chlorobenzoyl)isoquinoline, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Due to the absence of publicly available experimental NMR data for this compound, the following data is inferred from the analysis of structurally related compounds, including 4-bromoisoquinoline (B23445) and various chlorobenzophenone derivatives. The predicted chemical shifts are presented in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | ~9.3 | s | - |

| H-3 | ~8.6 | s | - |

| H-5 | ~8.1 | d | ~8.5 |

| H-6 | ~7.7 | t | ~7.5 |

| H-7 | ~7.8 | t | ~7.5 |

| H-8 | ~8.0 | d | ~8.5 |

| H-2' | ~7.9 | t | ~1.8 |

| H-4' | ~7.8 | dt | ~7.8, 1.3 |

| H-5' | ~7.5 | t | ~7.8 |

| H-6' | ~7.7 | ddd | ~7.8, 2.0, 1.3 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~152.5 |

| C-3 | ~143.0 |

| C-4 | ~138.0 |

| C-4a | ~128.0 |

| C-5 | ~129.5 |

| C-6 | ~128.5 |

| C-7 | ~130.0 |

| C-8 | ~127.0 |

| C-8a | ~136.0 |

| C=O | ~195.0 |

| C-1' | ~138.5 |

| C-2' | ~130.0 |

| C-3' | ~135.0 |

| C-4' | ~128.0 |

| C-5' | ~133.0 |

| C-6' | ~128.5 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the isoquinoline (B145761) moiety, correlations would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8. In the 3-chlorobenzoyl ring, correlations would be observed between H-4' and H-5', and between H-5' and H-6'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the proton signals in Table 1 with their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings, which is crucial for identifying quaternary carbons and linking the different fragments of the molecule. Key expected correlations would include:

The proton at H-1 showing a correlation to C-3, C-4, and C-8a.

The proton at H-3 showing a correlation to C-1, C-4, and C-4a.

The protons of the 3-chlorobenzoyl ring showing correlations to the carbonyl carbon (C=O).

Protons on both the isoquinoline and benzoyl rings showing correlations to the carbonyl carbon, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, specifically the rotational orientation of the 3-chlorobenzoyl group relative to the isoquinoline ring. A NOESY spectrum would likely show correlations between the protons on the benzoyl ring (e.g., H-2' and H-6') and the protons on the isoquinoline ring (e.g., H-3 and H-5), depending on the rotational barrier and the most stable conformer.

Advanced NMR Solvent and Temperature Studies

To further probe the dynamic nature of this compound, NMR studies could be conducted in different solvents and at various temperatures. Changing the solvent polarity could influence the chemical shifts of protons and carbons, particularly those near the polar carbonyl group and the nitrogen atom. Temperature-dependent NMR studies could provide insights into the rotational dynamics around the C4-C=O bond. Any significant changes in the spectra with temperature, such as broadening or coalescence of signals, would indicate a restricted rotation and allow for the determination of the energy barrier for this process.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its elemental formula (C₁₆H₁₀ClNO).

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 268.0524 |

| [M+Na]⁺ | 290.0343 |

Fragmentation Pattern Analysis

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. The expected fragmentation would involve cleavages at the weakest bonds and the formation of stable ions.

Table 4: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 267 | [M]⁺• (Molecular ion) |

| 232 | [M - Cl]⁺ |

| 156 | [M - C₇H₄ClO]⁺ (Loss of chlorobenzoyl radical) |

| 128 | [C₉H₆N]⁺ (Isoquinolyl cation) |

| 139 | [C₇H₄ClO]⁺ (3-Chlorobenzoyl cation) |

| 111 | [C₆H₄Cl]⁺ |

The primary fragmentation pathways would likely involve the cleavage of the bond between the isoquinoline ring and the carbonyl group, leading to the formation of the stable isoquinolyl cation (m/z 128) and the 3-chlorobenzoyl cation (m/z 139). Further fragmentation of the chlorobenzoyl cation could lead to the loss of CO (to give m/z 111). The loss of the chlorine atom from the molecular ion would also be an expected fragmentation pathway.

Vibrational Spectroscopy: Infrared and Raman Applications

Table 5: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| ~3060 | Aromatic C-H stretch | Medium | Medium |

| ~1665 | C=O stretch (ketone) | Strong | Strong |

| ~1600, ~1580, ~1470 | Aromatic C=C stretch | Medium-Strong | Medium-Strong |

| ~1300 | C-C stretch (inter-ring) | Medium | Medium |

| ~1100 | C-Cl stretch | Strong | Medium |

| ~800-700 | Aromatic C-H out-of-plane bend | Strong | Weak |

The most characteristic band in the IR and Raman spectra would be the strong absorption corresponding to the carbonyl (C=O) stretching vibration, expected around 1665 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on both aromatic rings. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration would give rise to a strong band in the lower frequency region, typically around 1100 cm⁻¹. The out-of-plane C-H bending vibrations in the 800-700 cm⁻¹ region would be indicative of the substitution patterns on the aromatic rings. A detailed analysis of both IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other due to the different selection rules.

X-ray Crystallography for Solid-State Structure Determination

However, a thorough review of crystallographic databases and scientific publications did not yield any specific X-ray diffraction data or crystal structure reports for this compound. While crystal structures for numerous other isoquinoline derivatives have been determined and published, data for the title compound appears to be absent from the current body of scientific literature. eurjchem.comsemanticscholar.orgresearchgate.netacs.orgnih.govacs.orgmdpi.com

Chiroptical Spectroscopy

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to investigate the stereochemical properties of chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light. youtube.com For a molecule to be analyzed by chiroptical spectroscopy, it must be chiral.

The structure of this compound does not possess a stereocenter. However, chirality could potentially arise from atropisomerism, where rotation around a single bond is sterically hindered, leading to stable, non-superimposable conformers. The substitution at the 4-position of the isoquinoline ring with a 3-chlorobenzoyl group might introduce such restricted rotation.

A comprehensive search for studies on the chiroptical properties of this compound yielded no results. There is no available literature to confirm whether this compound exhibits atropisomerism or if any chiroptical measurements have been performed. Therefore, its absolute configuration and behavior in polarized light remain uncharacterized.

Computational Chemistry and Theoretical Studies of 4 3 Chlorobenzoyl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations thereof, we can gain insights into the electronic structure, reactivity, and other physicochemical characteristics of 4-(3-Chlorobenzoyl)isoquinoline.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the delocalized π-systems of the isoquinoline (B145761) and chlorobenzoyl rings. Molecular orbital (MO) analysis, typically performed using Density Functional Theory (DFT) or Hartree-Fock methods, would reveal the distribution and energies of the electrons within the molecule. The presence of the electron-withdrawing chlorine atom on the benzoyl ring and the nitrogen atom in the isoquinoline ring significantly influences the electron density distribution across the molecular framework.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability; a larger gap generally implies lower reactivity and higher stability. nih.gov

For this compound, the HOMO is expected to be primarily located on the electron-rich isoquinoline ring system, while the LUMO would likely be distributed over the electron-deficient chlorobenzoyl moiety, influenced by the carbonyl and chloro substituents. Theoretical calculations would provide precise energy values for these orbitals, allowing for the prediction of its chemical behavior in various reactions.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

This table presents hypothetical data for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound is non-uniform due to the presence of heteroatoms (N, O, Cl) with varying electronegativities. A Natural Bond Orbital (NBO) analysis could be employed to calculate the partial charges on each atom. capes.gov.br This would reveal the electrophilic and nucleophilic centers within the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. nih.govacs.org For this compound, the ESP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially the carbon atom of the carbonyl group, highlighting areas prone to nucleophilic attack.

| Atom/Region | Hypothetical Partial Charge (a.u.) | Electrostatic Potential |

| Isoquinoline Nitrogen | -0.45 | Negative |

| Carbonyl Oxygen | -0.52 | Negative |

| Carbonyl Carbon | +0.60 | Positive |

| Chlorine Atom | -0.15 | Slightly Negative |

This table presents hypothetical data for illustrative purposes.

Molecular Docking and Binding Affinity Predictions (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies could be performed against a variety of protein targets known to be modulated by isoquinoline derivatives, such as kinases, topoisomerases, or other enzymes implicated in disease.

The docking process involves generating a multitude of possible binding poses and scoring them based on their binding affinity, which is often estimated in kcal/mol. A lower binding energy indicates a more stable protein-ligand complex. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

| Protein Target | Hypothetical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Cys797 |

| Topoisomerase I | -7.9 | Arg364, Asn722, Tyr723 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.1 | Leu83, Lys33, Gln131 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed using a dataset of compounds with known activities and are then used to predict the activity of new, untested molecules.

To develop a QSAR model for a series of 4-benzoylisoquinoline (B1281411) derivatives, including this compound, one would need a dataset of analogues with experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to build the QSAR equation. Such a model could elucidate which structural features are crucial for the observed biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions (In Vitro Context)

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. An MD simulation of this compound, both in solution and when bound to a protein target, would offer valuable insights into its behavior.

In a solvent environment, MD simulations can explore the conformational landscape of the molecule, particularly the rotation around the bond connecting the benzoyl and isoquinoline rings. When docked into a protein's active site, an MD simulation can assess the stability of the binding pose predicted by docking. capes.gov.br Analysis of the trajectory can reveal fluctuations in the ligand's position, changes in protein conformation upon binding, and the persistence of key intermolecular interactions, providing a more realistic picture of the ligand-target binding.

| Simulation Parameter | Hypothetical Observation |

| Root Mean Square Deviation (RMSD) of Ligand | Stable within the binding pocket (e.g., < 2 Å) |

| Root Mean Square Fluctuation (RMSF) of Protein Residues | Low fluctuations in the active site, indicating stable binding |

| Hydrogen Bond Occupancy | High occupancy for key hydrogen bonds identified in docking |

This table presents hypothetical data for illustrative purposes.

Virtual Screening Methodologies

Virtual screening is a powerful computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be employed to identify its potential biological targets or to discover new derivatives with enhanced activity. The process generally falls into two main categories: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS):

SBVS relies on the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or by computational homology modeling. The primary method used in SBVS is molecular docking.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, a library of potential protein targets could be screened. The process involves placing the 3D structure of the compound into the binding site of each target and calculating a "docking score," which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding interaction.

While specific docking studies for this compound are not reported, research on related isoquinoline and quinoline (B57606) derivatives highlights the utility of this approach. For instance, virtual screening has been successfully used to identify novel inhibitors for various protein targets by docking libraries of compounds containing similar scaffolds.

Ligand-Based Virtual Screening (LBVS):

When the 3D structure of the target is unknown, LBVS methods can be used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated. This model can then be used to screen large databases for new compounds, such as derivatives of this compound, that fit the pharmacophore.

Shape Screening: This method uses the 3D shape of a known active molecule as a template to find other molecules in a database with a similar shape. The assumption is that shape complementarity is a crucial factor for binding.

Illustrative Application of Virtual Screening for this compound:

To illustrate how virtual screening might be applied to this compound, one could hypothesize a study to identify potential kinase targets, as many isoquinoline derivatives are known to be kinase inhibitors. The workflow could involve:

Target Selection: A panel of kinases implicated in a particular disease, such as cancer, would be selected.

Docking Simulation: The 3D structure of this compound would be docked into the ATP-binding site of each selected kinase.

Scoring and Ranking: The compounds would be ranked based on their docking scores and predicted binding energies.

Binding Mode Analysis: The predicted binding poses of the top-ranked compounds would be visually inspected to analyze key interactions with the amino acid residues in the binding pocket.

The results of such a hypothetical study could be presented in a data table, as shown below.

Table 1: Illustrative Docking Results for this compound against a Panel of Kinases

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -9.8 | -10.2 | Met123, Leu78, Val34 |

| Kinase B | -8.5 | -9.1 | Ala98, Phe145, Cys88 |

| Kinase C | -7.2 | -7.8 | Thr56, Asp167, Lys45 |

| Kinase D | -6.9 | -7.1 | Ser12, Pro101, Ile65 |

Disclaimer: The data presented in this table is purely illustrative and not based on actual experimental results.

This type of in silico screening provides valuable starting points for further experimental validation, such as in vitro enzyme inhibition assays. By identifying the most promising targets and predicting binding modes, virtual screening significantly accelerates the drug discovery process and helps in the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Chemical Derivatization and Analog Design Strategies

Modification of the Benzoyl Moiety

Alterations to the benzoyl ring of 4-benzoylisoquinoline (B1281411) analogs are a primary strategy for modulating their activity. Research on related heterocyclic structures, such as 1-benzoyl-1,2,3,4-tetrahydroquinolines, has shown that the nature and position of substituents on the benzoyl ring are critical. In one study, compounds featuring small, lipophilic substituents at the meta and para positions of the benzoyl ring were found to be the most potent in their biological system. nih.gov

Another study on 4-substituted methoxybenzoyl-aryl-thiazole analogues highlighted the importance of the benzoyl portion in biological activity. nih.gov This research explored various modifications to the "A" and "C" rings (corresponding to the benzoyl and another aryl group) to establish a structure-activity relationship. nih.gov While not focused on isoquinolines, the findings suggest that modifying the electronic and steric properties of the benzoyl ring is a valid strategy for tuning the parent molecule's interactions with biological targets. For 4-(3-chlorobenzoyl)isoquinoline, this could involve:

Varying the Halogen: Replacing the chlorine at the 3-position with other halogens (e.g., fluorine, bromine) to probe the effect of electronegativity and size.

Positional Isomerism: Moving the chloro-substituent to the ortho- or para-position of the benzoyl ring.

Introducing Other Substituents: Adding electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups at other positions of the benzoyl ring to systematically map the electronic requirements for activity.

The following table illustrates potential modifications to the benzoyl moiety based on strategies applied to similar heterocyclic scaffolds.

| Modification Strategy | Example Substituent(s) | Rationale |

| Halogen Variation | -F, -Br, -I at position 3 | Modulate electronic and steric effects |

| Positional Isomerism | -Cl at position 2 or 4 | Investigate the importance of substituent location |

| Electronic Perturbation | -OCH₃, -NO₂, -CF₃ | Alter electron density of the benzoyl ring |

| Lipophilicity Tuning | Small alkyl groups (e.g., -CH₃) | Optimize lipophilic interactions nih.gov |

Substituent Effects on the Isoquinoline (B145761) Core

Rhodium(III)-catalyzed C-H activation and annulation reactions represent another advanced strategy for building the isoquinoline skeleton. These methods can produce highly substituted isoquinolines from precursors like aryl ketone O-acyloximes and internal alkynes. acs.org Such techniques are redox-neutral and feature a regioselective cleavage of a C-H bond, providing access to complex substitution patterns. acs.orgacs.org

Key positions on the isoquinoline ring for modification include:

C1-Position: This position is often targeted for substitution. Palladium-catalyzed iminoannulation of internal alkynes is an effective method for creating 1,3,4-trisubstituted isoquinolines. acs.org

C4-Position: The position occupied by the benzoyl group can also be part of a more complex substitution pattern. Rhodium(III)-catalyzed coupling of amides with cyclopropenes can yield 4-substituted isoquinolones, which are related structures. nih.govnih.gov

Other Positions (C5, C6, C7, C8): Modifications on the benzo part of the isoquinoline ring can influence properties like solubility, metabolism, and target engagement. Palladium-catalyzed α-arylation of ketones followed by cyclization allows for the synthesis of isoquinolines with a variety of substituents at these positions. pnas.orgnih.gov

The table below summarizes synthetic approaches for modifying the isoquinoline core.

| Synthetic Method | Catalyst/Reagents | Position(s) Functionalized | Reference |

| Sequential α-Arylation and Cyclization | Palladium complexes | C1, C4, C5 and others | pnas.orgnih.gov |

| C-H Activation/Annulation | Rhodium(III) complexes | Various, creates highly substituted core | acs.orgacs.org |

| Iminoannulation of Internal Alkynes | Palladium(II) acetate, PPh₃ | C1, C3, C4 | acs.org |

| Coupling of Amides and Cyclopropenes | Rhodium(III) complexes | C4 | nih.govnih.gov |

Introduction of Functional Groups for Bio-conjugation

To study the mechanism of action or develop targeted therapies, it is often necessary to attach this compound to a larger biological molecule, such as a peptide, protein, or antibody. This process, known as bio-conjugation, requires the presence of a reactive functional group on the small molecule that can form a stable covalent bond with a corresponding group on the biomolecule.

Strategies for introducing such "handles" onto the this compound scaffold can be envisioned by adapting known synthetic methodologies for functionalizing heterocycles. mdpi.com The goal is to introduce groups like primary amines, carboxylic acids, thiols, or alkynes/azides for "click" chemistry, without significantly disrupting the core structure responsible for its primary activity.

Possible approaches include:

Introducing a Carboxylic Acid: A carboxyl group can be introduced onto either the isoquinoline or benzoyl ring. This could be achieved by starting with a bromo-substituted precursor and performing a palladium-catalyzed carboxylation or by oxidation of a methyl group. The resulting carboxylic acid can be activated (e.g., as an NHS-ester) to react with primary amines (like lysine (B10760008) side chains) on a protein.

Introducing a Primary Amine: An amino group can be introduced via reduction of a nitro group, which can be installed on either aromatic ring using standard nitration conditions. This amine can then react with activated esters or be used in reductive amination.

Introducing an Alkyne or Azide (B81097): For use in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), an alkyne or azide handle can be installed. For instance, a bromo-substituted analog could undergo a Sonogashira coupling with a protected alkyne, or an amino-substituted analog could be converted to an azide.

The table below outlines hypothetical strategies for functionalizing this compound for bioconjugation.

| Functional Group to Introduce | Synthetic Precursor | Potential Reaction | Conjugation Chemistry |

| Carboxylic Acid (-COOH) | Bromo-substituted analog | Pd-catalyzed carbonylation | Amide bond formation (with amines) |

| Primary Amine (-NH₂) | Nitro-substituted analog | Reduction (e.g., with SnCl₂ or H₂/Pd) | Amide bond formation (with acids), Reductive amination |

| Alkyne (-C≡CH) | Bromo-substituted analog | Sonogashira coupling | Click Chemistry (with azides) |

| Thiol (-SH) | Amino-substituted analog | Reaction with Traut's reagent or SATA | Thioether formation (with maleimides) |

Synthesis of Libraries for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features required for biological activity. These studies rely on the synthesis and testing of a large number of structurally related analogs, known as a compound library. Efficient synthetic strategies are therefore needed to rapidly generate molecular diversity around the this compound scaffold.

Modern synthetic organic chemistry offers several platforms suitable for library synthesis. researchgate.net Microwave-assisted synthesis, for example, can dramatically reduce reaction times for classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly well-suited for library generation due to their broad substrate scope and functional group tolerance. acs.orgnih.gov A strategy could involve preparing a common intermediate, such as a bromo-substituted 4-benzoylisoquinoline, which can then be coupled with a diverse set of boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or alkynes (Sonogashira coupling) to generate a library of analogs with varied substituents.

A powerful and versatile method for the rapid construction of highly substituted isoquinolines proceeds by the convergent assembly of two to four components in a single operation. harvard.edu This approach, which involves the condensation of lithiated o-tolualdehyde imines with nitriles, allows for extraordinary structural versatility, making it ideal for creating diverse libraries for SAR exploration. harvard.edu

The table below outlines key strategies for library synthesis.

| Library Synthesis Strategy | Core Reaction Type | Advantages | Reference |

| Convergent Assembly | Condensation of lithiated imines with nitriles | Rapid construction of highly substituted, diverse isoquinolines in one pot. | harvard.edu |

| Microwave-Assisted Synthesis | Bischler-Napieralski, Pictet-Spengler | Significant reduction in reaction times, enabling faster library production. | nih.gov |

| Late-Stage Functionalization | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) | Allows for diversification of a common advanced intermediate. | acs.orgnih.gov |

| Multi-component Reactions | Palladium-catalyzed iminoannulation | Combines multiple simple starting materials in a single step to build complexity. | acs.org |

Prodrug Strategies (Academic Research on Chemical Transformations)

A prodrug is an inactive or less active derivative of a parent drug that undergoes an enzymatic or chemical transformation in the body to release the active compound. This approach is often used to overcome issues such as poor solubility, instability, or off-target toxicity. For this compound, several prodrug strategies could be explored based on its chemical structure.

The ketone functional group is a key handle for prodrug design. For example, it could be converted into an imine or a hydrazone. An acid-sensitive hydrazone linker could be used to create a prodrug that is stable in the bloodstream (pH 7.4) but releases the parent ketone-containing drug in the more acidic environment of tumors or endosomes.

Another advanced strategy involves designing hypoxia-activated prodrugs. Many solid tumors contain regions of low oxygen (hypoxia), and certain chemical groups can be selectively reduced under these conditions. The isoquinoline nitrogen atom could be converted to an N-oxide. Such heterocyclic N-oxides can be selectively reduced in hypoxic environments by reductase enzymes (e.g., cytochrome P450 reductases) to regenerate the parent tertiary amine, often triggering the release of an active drug. While the isoquinoline itself is already a tertiary amine, this strategy is more applicable to prodrugs where the N-oxide form is inactive and reduction restores activity. A related strategy involves N-alkoxyquinoline derivatives, which upon one-electron reduction can release the parent quinoline (B57606) drug in a chain reaction mechanism.

Enzyme-cleavable linkers are another sophisticated prodrug approach. The ketone could be masked by a linker that is a substrate for an enzyme that is overexpressed in target tissues (e.g., certain proteases or phosphatases in cancer cells). For instance, a linker containing a dipeptide sequence like Valine-Citrulline could be attached, which is cleaved by lysosomal proteases like Cathepsin B, leading to the release of the active drug inside the target cell.

| Prodrug Strategy | Chemical Transformation | Activation Trigger |

| Acid-Labile Prodrug | Ketone → Hydrazone | Low pH (e.g., tumor microenvironment, endosomes) |

| Hypoxia-Activated Prodrug | Isoquinoline N → N-Oxide | Low oxygen (hypoxia) and cellular reductases |

| Enzyme-Labile Prodrug | Ketone masked by enzyme-cleavable linker | Specific enzymes (e.g., proteases, phosphatases) |

In Vitro Biological Activity: Structure Activity Relationship Sar and Molecular Mechanisms

Enzyme Inhibition Studies (In Vitro)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Various derivatives of isoquinoline (B145761) and the related quinazoline (B50416) scaffold have been investigated as inhibitors of different classes of enzymes.

While specific kinetic characterization of inhibition for 4-(3-Chlorobenzoyl)isoquinoline is not available, studies on related compounds often determine the inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This parameter is a standard measure of inhibitor potency. For instance, in studies of quinazolinone derivatives as antibacterial agents, the minimum inhibitory concentration (MIC) is a crucial parameter evaluated against various bacterial strains. nih.gov

Research has identified several specific enzyme targets for isoquinoline and quinazoline derivatives.

Tankyrases: A series of isoquinolin-1(2H)-one derivatives have been identified as potent inhibitors of tankyrase-1 and tankyrase-2 (TNKS1/2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. One highly potent compound, 11c, demonstrated IC50 values of 0.009 µM and 0.003 µM for TNKS1 and TNKS2, respectively. nih.gov

Caspase-3: Certain isoquinoline-1,3,4-trione derivatives have been shown to be novel and potent inhibitors of caspase-3, an enzyme crucial in the process of apoptosis. Some of these compounds exhibited low nanomolar potency against this enzyme. researchgate.net

Carbonic Anhydrases: Novel series of benzenesulfonamides incorporating quinoline (B57606) moieties have been evaluated as inhibitors of cytosolic human carbonic anhydrase isoforms I and II (hCA I and hCA II). tandfonline.com The inhibitory activities, represented by their inhibition constants (Ki), varied, with some compounds showing high potency. For example, a 7-chloro-6-fluoro substituted sulfonamide derivative was found to be a highly active inhibitor of hCA II with a Ki of 0.083 µM. tandfonline.com

Kinases: The quinazoline and pyrazolo[4,3-f]quinoline cores are recognized as privileged scaffolds for kinase inhibitors. nih.govnih.gov Derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) kinase and FMS-like tyrosine kinase 3 (FLT3), with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov For example, 3H-pyrazolo[4,3-f]quinoline-containing compounds have demonstrated potent inhibition of recombinant FLT3 kinase and its mutant forms. nih.gov Another study found that pyrazolo[4,3-c]isoquinolines were inhibitors of TGF-beta activated kinase 1 (TAK1), which is involved in the classical NF-kappaB pathway. nih.gov

Table 1: Enzyme Inhibition Data for Selected Isoquinoline and Quinoline Derivatives (Note: This data is for compounds structurally related to this compound and not the compound itself.)

| Compound Class | Enzyme Target | IC50 / Ki Value | Reference |

| Isoquinolin-1(2H)-one derivative (11c) | TNKS1 | 0.009 µM | nih.gov |

| Isoquinolin-1(2H)-one derivative (11c) | TNKS2 | 0.003 µM | nih.gov |

| Isoquinoline-1,3,4-trione derivative (6k) | Caspase-3 | 40 nM | researchgate.net |

| 7-chloro-6-fluoro substituted quinoline sulfonamide | hCA II | 0.083 µM (Ki) | tandfonline.com |

| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3 Kinase | Nanomolar IC50 | nih.gov |

Receptor Binding Assays (In Vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Specific ligand-binding displacement studies for this compound have not been reported. However, this technique is a standard method to evaluate the binding of new compounds. nih.gov In such studies, a constant concentration of a radiolabeled ligand is incubated with a receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) of the test compound can be determined, which reflects its binding affinity.

No data exists for the receptor subtype selectivity of this compound. However, a study on a complex tetrahydroisoquinolinium derivative, N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine, demonstrated high selectivity as a melanocortin subtype-4 receptor (MC4R) agonist. nih.gov This compound showed 1184-fold selectivity for MC4R over the melanocortin subtype-3 receptor (MC3R) and 350-fold selectivity over the melanocortin subtype-5 receptor (MC5R). nih.gov This highlights the potential for isoquinoline-based structures to achieve high receptor subtype selectivity.

Table 2: Receptor Binding Selectivity for a Tetrahydroisoquinolinium Derivative (Note: This data is for a compound structurally related to this compound and not the compound itself.)

| Compound | Target Receptor | Selectivity vs. MC3R | Selectivity vs. MC5R | Reference |

| N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine | MC4R | 1184-fold | 350-fold | nih.gov |

Cell-Free System Investigations of Molecular Interactions

Cell-free systems are in vitro systems that contain the necessary cellular machinery for processes like transcription and translation but lack intact cells. nih.gov These systems allow for the study of molecular interactions in a more controlled environment, free from the complexities of cellular membranes and metabolic pathways. nih.gov They are particularly useful for producing and studying proteins, including those that may be toxic to host cells. semanticscholar.org While cell-free systems have been used to synthesize complex molecules and investigate metabolic pathways, no studies were identified that specifically investigated the molecular interactions of this compound or its close analogs in such a system. nih.govnih.gov

No Publicly Available Data on the In Vitro Biological Activity of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the in vitro biological activity, specifically concerning pathway modulation and protein-protein interaction analysis, of the chemical compound This compound .

While the broader class of isoquinoline alkaloids and their derivatives has been the subject of considerable scientific inquiry, with many compounds exhibiting a wide range of biological activities, this specific derivative, this compound, does not appear to have been a focus of published research to date. Therefore, an article detailing its pathway modulation studies and protein-protein interaction analysis cannot be generated based on existing scientific evidence.

Advanced Applications and Future Research Directions

Catalytic Applications in Organic Synthesis

The unique electronic and structural characteristics of the isoquinoline (B145761) framework make it a versatile platform for the development of novel catalysts. Its rigid, planar structure combined with the presence of a nitrogen atom allows for effective interaction with metal centers and organic substrates.

Ligand Design for Transition Metal Catalysis

Isoquinoline derivatives are actively being explored as ligands in transition metal catalysis. By chemically modifying the isoquinoline core, researchers can fine-tune the electronic and steric properties of the ligand. This, in turn, influences the reactivity, selectivity, and efficiency of the metallic catalyst. These tailored ligands, featuring the isoquinoline scaffold, are instrumental in a variety of catalytic processes, including cross-coupling reactions, asymmetric hydrogenation, and C-H activation, which are fundamental to modern synthetic chemistry.

Organocatalysis Involving Isoquinoline Scaffolds

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, chiral isoquinoline derivatives have emerged as powerful tools. These catalysts offer a more environmentally friendly and often more selective alternative to traditional metal-based catalysts. Research has demonstrated that bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor/acceptor site within the same molecule, can be highly effective. For instance, axially chiral isoquinoline N-oxides have been successfully employed in the asymmetric synthesis of complex molecules, achieving high levels of enantioselectivity. acs.org This field of research is rapidly expanding, with new isoquinoline-based organocatalysts continually being developed to address challenges in stereoselective synthesis. acs.org

Materials Science Applications

The rich photophysical properties inherent to many isoquinoline derivatives make them prime candidates for the development of next-generation materials with applications in electronics and photonics.

Polymer Chemistry Integration

The incorporation of isoquinoline units into polymer structures, either as part of the main chain or as pendant groups, can bestow the resulting materials with enhanced thermal stability, specific electronic properties, and unique photophysical characteristics. These functional polymers are being investigated for a wide range of applications, including their use in organic electronics, chemical sensors, and high-performance specialty plastics. The versatility of the isoquinoline scaffold allows for the creation of a diverse array of polymeric materials with tailored properties.

Development of Fluorescent Probes and Chemical Sensors

The intrinsic fluorescence of many isoquinoline derivatives can be sensitively modulated by their local chemical environment. This property is harnessed in the design of highly specific and sensitive fluorescent probes and chemical sensors.

The operational principle of these sensors often relies on a "receptor-reporter" model. An isoquinoline derivative is functionalized with a specific receptor unit designed to selectively bind to a target analyte, such as a particular metal ion or small molecule. rsc.orgnih.gov Upon binding, the electronic structure of the isoquinoline fluorophore is altered, leading to a detectable change in its fluorescence, such as an increase (chelation-enhanced fluorescence) or decrease (quenching) in intensity, or a shift in the emission wavelength. nih.gov For example, isoquinoline-derivatized tris(2-pyridylmethyl)amines have been successfully developed as fluorescent sensors that exhibit high selectivity for zinc ions (Zn²⁺). rsc.org This area of research is crucial for applications in environmental monitoring, medical diagnostics, and cellular imaging.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the realm of chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. The specific architecture of 4-(3-Chlorobenzoyl)isoquinoline offers several features that are highly relevant to its potential self-assembly into ordered, higher-level structures.

The molecular structure is defined by a planar isoquinoline ring system linked to a chlorophenyl group via a carbonyl bridge. This arrangement facilitates several types of non-covalent interactions that can dictate its assembly in the solid state or in solution. Key potential interactions include:

π-π Stacking: The aromatic, electron-rich isoquinoline ring can engage in π-π stacking interactions. These forces are fundamental in the organization of many planar aromatic molecules, contributing significantly to the stability of crystal lattices and molecular aggregates.

Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. rsc.orgrsc.org In this case, the chlorine could interact with the nitrogen atom of a neighboring isoquinoline ring or the oxygen of a carbonyl group, guiding the formation of specific supramolecular architectures. mdpi.comrsc.org This type of interaction is increasingly exploited in crystal engineering to create materials with desired properties. rsc.org

Hydrogen Bonding: Weak C–H···O and C–H···N hydrogen bonds can further stabilize the resulting supramolecular structures. The carbonyl oxygen is a potential hydrogen bond acceptor, as is the nitrogen atom in the isoquinoline ring.

While specific crystallographic studies on this compound are not extensively detailed in the public literature, research on related structures, such as 4-benzoylpyridine, shows how intermolecular hydrogen bonds can link discrete molecular complexes into larger layers. nih.gov Similarly, studies on other halogenated heterocyclic compounds confirm the critical role of halogen bonds and π-π stacking in stabilizing crystal structures. nih.gov The interplay of these forces in this compound could lead to the formation of unique, self-assembled nanostructures, a topic ripe for future experimental and theoretical investigation.

| Interaction Type | Structural Feature Involved | Potential Role in Self-Assembly |

| π-π Stacking | Isoquinoline Ring System | Promotes stacking of planar aromatic cores, leading to columnar or layered structures. |

| Halogen Bonding | 3-Chloro Substituent | Acts as a directional force, linking molecules through Cl···N or Cl···O interactions. rsc.orgmdpi.comrsc.org |

| Dipole-Dipole | Carbonyl Group | Contributes to the overall packing energy and structural organization. |

| Weak Hydrogen Bonding | C-H bonds, N and O atoms | Provides additional stabilization to the supramolecular architecture (e.g., C-H···O). |

This table summarizes the potential non-covalent interactions involving this compound that could drive supramolecular assembly.

Exploration of Novel Isoquinoline-Based Scaffolds for Academic Investigation

The isoquinoline framework is considered a "privileged scaffold" in chemical and medicinal research, meaning it is a molecular core that can be used to build a wide range of compounds with diverse functions. rsc.orgnih.govnih.gov The structure of this compound serves as an excellent and versatile starting point for creating new molecular entities for academic exploration.

Future research can be directed toward the chemical modification of this parent molecule to generate libraries of novel compounds. google.com These derivatives could be used to probe fundamental questions in materials science, chemical biology, and drug discovery.

Key sites for chemical modification on the this compound scaffold include:

The Isoquinoline Core: The isoquinoline ring itself can be further substituted at various positions (e.g., C1, C5, C8) or even fused with other heterocyclic rings to create more complex polycyclic systems. researchgate.net Such modifications can dramatically alter the molecule's electronic properties, solubility, and spatial arrangement.